molecular formula C21H48NO6P B1436978 1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- CAS No. 799279-67-7

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-

Cat. No. B1436978
M. Wt: 441.6 g/mol
InChI Key: RRAHIAWCNQNZFB-BOXHHOBZSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Lysophosphatidic acid (LPA) is a class of phospholipids, which is water-soluble. It has a glycerol backbone attached via a phosphate group, an aliphatic chain and a hydroxyl group. The aliphatic chain is linked to either sn-1 or sn-2 position and the phosphate group is connected to the sn-3 position. The hydroxyl group is linked to the remaining sn-1 or sn-2 position.

Scientific Research Applications

Monomer for Adhesive Polymers

1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, a compound structurally related to 1,2-Propanediol, has been synthesized and used as a monomer for adhesive polymers. This monomer shows improved hydrolytic stability compared to its methacrylate-based counterparts and is capable of forming insoluble, cross-linked products when homopolymerized. Its solutions can etch enamel and dentin but exhibit no cytotoxic effects, demonstrating potential in dental applications (Moszner et al., 2006).

Bioconversion of Glycerol

In the context of bioconversion, 1,3-propanediol, a chemical closely related to 1,2-Propanediol, has been produced by engineered Hansenula polymorpha. This yeast strain, modified to express genes from Klebsiella pneumoniae, can produce 1,3-propanediol from glucose and glycerol. This development presents a safer and cost-effective method for industrial production of 1,3-propanediol from various biomass resources (Won-kyung Hong et al., 2011).

Microbial Production of Diols

1,2-Propanediol is recognized as a platform green chemical that can be biotechnologically produced through microbial bioconversion of renewable materials. Research in this area focuses on the engineering of production strains and optimization of fermentation processes, highlighting the compound's significance in green chemistry and sustainability (Zeng & Sabra, 2011).

Synthesis of Flame-Retardant Materials

A novel flame retardant containing a dihydroxy-containing ammonium phosphate derived from 1,2-Propanediol has been synthesized. This material, when incorporated into poly(lactic acid), enhances flame retardancy significantly, highlighting its potential application in creating safer, fire-resistant materials (Jian et al., 2018).

properties

IUPAC Name

azanium;(2S)-1-octadecoxy-3-phosphonooxypropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h21H,2-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAHIAWCNQNZFB-BOXHHOBZSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)(O)O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H48NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
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1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
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1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
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1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
Reactant of Route 6
1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-

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